molecular formula C12H16N2O3S B14460469 L-Cysteinyl-L-phenylalanine CAS No. 72704-23-5

L-Cysteinyl-L-phenylalanine

Cat. No.: B14460469
CAS No.: 72704-23-5
M. Wt: 268.33 g/mol
InChI Key: XZFYRXDAULDNFX-UWVGGRQHSA-N
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Description

L-Cysteinyl-L-phenylalanine is a dipeptide composed of the amino acids L-cysteine and L-phenylalanine linked via a peptide bond. Cysteine contributes a thiol (-SH) group, enabling redox reactivity and disulfide bond formation, whereas phenylalanine provides an aromatic side chain. This dipeptide is primarily used in biochemical research, as evidenced by supplier listings (e.g., CAS 650610-31-4) .

Properties

CAS No.

72704-23-5

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O3S/c13-9(7-18)11(15)14-10(12(16)17)6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

XZFYRXDAULDNFX-UWVGGRQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinyl-L-phenylalanine can be synthesized through peptide bond formation between L-cysteine and L-phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure efficient synthesis and high product quality .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteinyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-phenylalanine involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the phenylalanine moiety can interact with aromatic amino acid receptors and transporters, affecting neurotransmitter synthesis and metabolism .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Structural Comparison

Compound Residues Molecular Formula Molecular Weight Key Features
L-Cysteinyl-L-phenylalanine Cysteine + Phenylalanine C₁₂H₁₆N₂O₃S 280.33 g/mol Contains thiol group (cysteine)
L-Phenylalanyl-L-phenylalanine Phenylalanine ×2 C₁₈H₂₀N₂O₃ 328.36 g/mol Aromatic dimer, no sulfur
L-Phenylalanyl-Glycine Phenylalanine + Glycine C₁₁H₁₄N₂O₃ 222.24 g/mol Flexible glycine residue

Key Differences :

  • Sulfur Reactivity : this compound’s thiol group enables disulfide bonding and redox activity, absent in phenylalanine-rich dipeptides like L-Phenylalanyl-L-phenylalanine .

Physical Properties

Table 2: Physical Properties

Compound Melting Point (°C) Solubility (Water) Optical Rotation ([α]D)
L-Phenylalanine 159 27 g/L (25°C) +4.4° (c = 0.5 in H₂O)
L-Cysteine 137 280 g/L (20°C) +6.5° (c = 1 in HCl)
4-Nitro-L-phenylalanine 238–243 Low +8.3° (c = 1.08 in MeOH)

Insights :

  • This compound likely has a higher melting point than its constituent amino acids due to increased molecular complexity, though exact data are unavailable.
  • Solubility may be intermediate between cysteine (high) and phenylalanine (moderate), influenced by the hydrophobic phenyl group and hydrophilic thiol .

Chemical Properties

Table 3: Chemical Reactivity

Compound pKa (Carboxyl) pKa (Amino) Thiol pKa Stability Notes
L-Phenylalanyl-Glycine 3.12 8.18 N/A Stable at neutral pH
L-Cysteine 1.96 8.18 8.33 Oxidizes to cystine
This compound* ~2.1 (est.) ~8.2 (est.) ~8.5 Susceptible to oxidation

Observations :

  • The thiol group in this compound introduces a third ionizable group (pKa ~8.5), absent in non-cysteine dipeptides. This affects its charge state and metal-binding capacity .
  • Compared to L-Phenylalanyl-L-phenylalanine, the presence of cysteine increases susceptibility to oxidation, necessitating reducing agents for stability .

Therapeutic Context :

  • L-PAM (L-Phenylalanine Mustard): A phenylalanine derivative used in breast cancer therapy, demonstrating efficacy in prolonging disease-free intervals, particularly in premenopausal patients .
  • CMF Combination Therapy : Combines cyclophosphamide, methotrexate, and 5-fluorouracil, showing superior antitumor effects over L-PAM, highlighting the impact of structural complexity on therapeutic outcomes .

Implications for this compound :

  • Its combination with phenylalanine—a precursor for tyrosine and neurotransmitters—may warrant exploration in metabolic disorders .

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